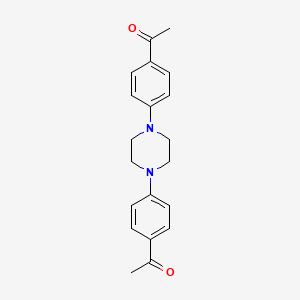
Phenyltris(9-fluorenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltris(9-fluorenyl)silane is a unique organosilicon compound with the molecular formula C45H32Si It is characterized by the presence of a silicon atom bonded to three 9-fluorenyl groups and one phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyltris(9-fluorenyl)silane can be synthesized through a multi-step process involving the reaction of 9-fluorenyl lithium with phenyltrichlorosilane. The general reaction scheme is as follows:
Formation of 9-fluorenyl lithium: This is achieved by reacting 9-fluorenyl bromide with lithium metal in anhydrous ether.
Reaction with phenyltrichlorosilane: The 9-fluorenyl lithium is then reacted with phenyltrichlorosilane in an inert atmosphere to form this compound.
The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyltris(9-fluorenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and fluorenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
Phenyltris(9-fluorenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which phenyltris(9-fluorenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions often include the formation and breaking of silicon-carbon and silicon-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltris(trimethylsilyl)silane
- Phenyltris(4-fluorobenzyl)silane
- 2-phenylheptamethyltrisilane
- 2,2-diphenylhexamethyltrisilane
Uniqueness
Phenyltris(9-fluorenyl)silane is unique due to the presence of the 9-fluorenyl groups, which impart distinct electronic and steric properties. These properties differentiate it from other similar compounds, making it particularly useful in specific applications where these characteristics are advantageous.
Propriétés
Formule moléculaire |
C45H32Si |
|---|---|
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
tris(9H-fluoren-9-yl)-phenylsilane |
InChI |
InChI=1S/C45H32Si/c1-2-16-30(17-3-1)46(43-37-24-10-4-18-31(37)32-19-5-11-25-38(32)43,44-39-26-12-6-20-33(39)34-21-7-13-27-40(34)44)45-41-28-14-8-22-35(41)36-23-9-15-29-42(36)45/h1-29,43-45H |
Clé InChI |
SKCTVXLYAAXNRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8C9=CC=CC=C9C1=CC=CC=C81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


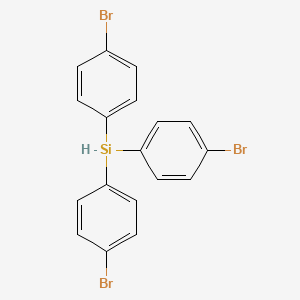

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
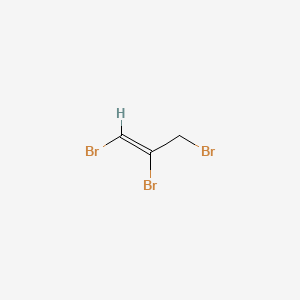


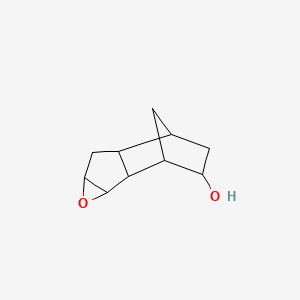
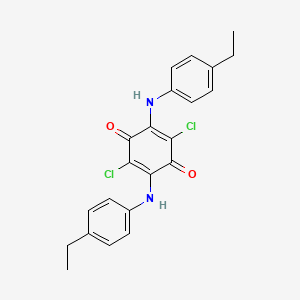
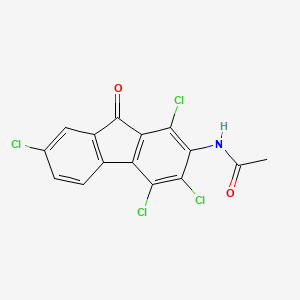

![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
